molecular formula C20H16ClNO2 B268473 N-[2-(benzyloxy)phenyl]-2-chlorobenzamide

N-[2-(benzyloxy)phenyl]-2-chlorobenzamide

Cat. No. B268473
M. Wt: 337.8 g/mol
InChI Key: RVFOOXNOTLIZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)phenyl]-2-chlorobenzamide, also known as BZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide is not fully understood. However, it has been suggested that N-[2-(benzyloxy)phenyl]-2-chlorobenzamide may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has also been found to decrease the expression of pro-inflammatory cytokines. In addition, N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has been found to activate PPARγ, which plays a role in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has also been found to exhibit low toxicity in animal models. However, there are also some limitations to the use of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide in lab experiments. For example, the mechanism of action of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[2-(benzyloxy)phenyl]-2-chlorobenzamide. One area of interest is the development of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide derivatives that exhibit improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide in diseases such as cancer and diabetes should be further explored. Overall, N-[2-(benzyloxy)phenyl]-2-chlorobenzamide represents a promising area of research for the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-[2-(benzyloxy)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(benzyloxy)aniline in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions and yields N-[2-(benzyloxy)phenyl]-2-chlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. N-[2-(benzyloxy)phenyl]-2-chlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models.

properties

Product Name

N-[2-(benzyloxy)phenyl]-2-chlorobenzamide

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-N-(2-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO2/c21-17-11-5-4-10-16(17)20(23)22-18-12-6-7-13-19(18)24-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)

InChI Key

RVFOOXNOTLIZFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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